5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

Descripción

IUPAC Nomenclature and Molecular Formula

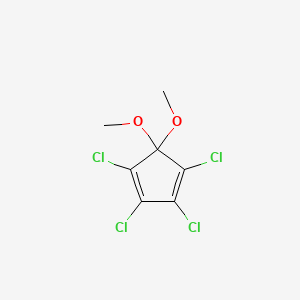

The systematic IUPAC name for this compound is 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene , reflecting its fully substituted cyclopentadiene backbone with four chlorine atoms and two methoxy groups. Its molecular formula is C₇H₆Cl₄O₂ , corresponding to a molecular weight of 263.93 g/mol . The structural formula highlights a five-membered ring system with precise substitution patterns:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₄O₂ |

| Molecular Weight | 263.93 g/mol |

| IUPAC Name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene |

| SMILES Notation | COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC |

This nomenclature adheres to the numbering system that prioritizes the chlorine substituents at positions 1–4 and the geminal methoxy groups at position 5.

Atomic Connectivity and Stereochemical Features

The compound features a planar cyclopentadiene ring with four chlorine atoms at positions 1, 2, 3, and 4, and two methoxy groups (-OCH₃) at position 5. The connectivity is confirmed by X-ray crystallography and NMR studies, which reveal a rigid, fully conjugated diene system. Key stereochemical characteristics include:

- Chlorine Substitution : All chlorine atoms occupy adjacent positions on the ring, creating a highly electron-deficient π-system.

- Methoxy Groups : The geminal methoxy groups at position 5 adopt an axial-equatorial configuration, stabilizing the acetal-like structure.

- Planarity : The ring’s conjugation ensures coplanarity of the substituents, minimizing steric strain.

Table 1: Key Structural Parameters from NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.45–3.52 | Singlet |

| Ring Chlorine Adjacent C-H | 6.20–6.35 | Doublet |

The absence of stereoisomers arises from the symmetric substitution pattern and the compound’s rigidity.

Comparative Analysis of Tautomeric and Isomeric Forms

While the compound is primarily observed in its dimethyl acetal form , theoretical and experimental studies suggest potential tautomerism under specific conditions:

Acetal-Ketone Tautomerism :

Acidic hydrolysis can convert the acetal to a ketone (tetrachlorocyclopentadienone), though this form is less stable and rarely isolated. The equilibrium favors the acetal due to resonance stabilization from the methoxy groups.Valence Tautomerism :

In reactions with cyclo-octatetraene, the compound exhibits valence tautomerism, forming intermediate bicyclic structures during Diels-Alder reactions.

Table 2: Key Differences Between Tautomeric Forms

| Property | Acetal Form | Ketone Form |

|---|---|---|

| Stability | High (resonance-stabilized) | Low (reactive carbonyl) |

| Reactivity | Moderate (dienophile) | High (electrophilic) |

| Common Applications | Cycloaddition reactions | Transient intermediates |

No significant positional isomers are reported due to the fixed substitution pattern of chlorine and methoxy groups. The compound’s tautomeric behavior is critical in synthetic applications, enabling controlled functionalization of the cyclopentadiene core.

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSMEJQTFMHABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176559 | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-27-4 | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene can be synthesized through several methods. One common method involves the reaction of hydroxylbenzene with tetrachlorocyclopentadiene. The reaction conditions typically include the use of a solvent such as ether or chloroform and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include various chlorinated and methoxylated derivatives .

Aplicaciones Científicas De Investigación

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene has several scientific research applications:

Chemistry: It is used as a reactive diene in Diels-Alder reactions to synthesize complex organic molecules.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.

Industry: It is used as a catalyst in organic synthesis and as a substrate in halogen exchange reactions

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene involves its high reactivity due to the presence of multiple chlorine atoms and methoxy groups. These functional groups make the compound highly electrophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application but often include interactions with nucleophiles and other reactive species .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Cyclopentadiene Derivatives

(a) 5,5-Dimethoxy-1,2,3,4-tetrabromocyclopentadiene (CAS: N/A)

- Structure : Bromine replaces chlorine at the 1,2,3,4-positions.

- Applications : Less commonly reported in synthesis, likely due to higher cost and handling challenges .

(b) Hexachlorocyclopentadiene (CAS: 77-47-4)

- Reactivity: More electron-deficient due to full chlorination, making it a stronger dienophile. However, the absence of methoxy groups limits its utility in forming stabilized adducts.

- Applications : Widely used in pesticide synthesis but less favored for complex bicyclic systems requiring regioselectivity .

(c) 2',3',4',5'-Tetrachloro-1,3-dioxolan-2-spirocyclo-2',4'-diene (CAS: N/A)

Reactivity in Diels-Alder Reactions

The methoxy groups in 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene enhance its stability and regioselectivity as a dienophile. Comparative studies highlight:

- Versatility : Forms azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives when reacted with maleimides, a pathway critical for bioactive compound synthesis .

- Comparison with Tetrabromo Analog : The tetrachloro derivative exhibits faster reaction kinetics due to lower steric bulk compared to tetrabromo analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on bromine substitution.

Table 2: Reaction Outcomes with Selected Dienophiles

Actividad Biológica

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (CAS 2207-27-4) is a chlorinated diene that has garnered attention in various fields of chemical research due to its unique structural properties and reactivity. This article explores its biological activity, focusing on its applications in organic synthesis, particularly in Diels-Alder reactions, and its potential implications in biological systems.

- Molecular Formula : CHClO

- Molecular Weight : 263.93 g/mol

- Melting Point : 27°C

- Boiling Point : 110°C

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a dienophile in Diels-Alder reactions. These reactions are significant in the synthesis of complex organic molecules that can exhibit various biological activities.

Diels-Alder Reactions

- Mechanism : The compound acts as a diene in Diels-Alder reactions with a variety of dienophiles such as acrylic acid and acrolein. These reactions lead to the formation of cyclohexene derivatives which can be further functionalized for specific applications .

-

Applications :

- Synthesis of biologically active compounds.

- Formation of adducts that may possess unique pharmacological properties.

Case Studies

- Synthesis of Adducts : Research has shown that this compound can react with different dienophiles to form a range of adducts. For instance:

- Toxicological Studies : Limited studies have been conducted to evaluate the toxicological profile of this compound. Preliminary findings suggest that while it is useful in synthetic chemistry, further investigations are necessary to establish its safety profile for biological applications .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, and what methodological considerations are critical for optimizing yield and purity?

Synthesis typically involves stepwise chlorination and methoxylation of cyclopentadiene derivatives. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during chlorination.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.

- Factorial design : Use a 2^k factorial approach to test variables (e.g., stoichiometry, reaction time) for yield optimization .

Q. How should researchers approach the spectroscopic characterization of this compound to resolve ambiguities in structural elucidation?

Adopt a multi-technique cross-validation strategy:

- NMR : Compare H and C shifts with density functional theory (DFT)-predicted values to confirm substituent positions.

- IR : Identify C-Cl (550–600 cm) and methoxy C-O (1100–1250 cm) stretches to rule out incomplete functionalization.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and isotopic patterns consistent with four chlorine atoms.

- X-ray crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles are mandatory.

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Waste disposal : Collect chlorinated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.

- Storage : Store in airtight containers under inert gas (argon) at −20°C to prevent degradation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported reactivity data of this compound in Diels-Alder reactions?

- Systematic variable testing : Design experiments to isolate factors like solvent polarity (e.g., toluene vs. DCM), dienophile electronic effects, and steric hindrance.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions.

- Computational modeling : Apply frontier molecular orbital (FMO) theory to predict regioselectivity and compare with experimental outcomes .

Q. How can computational chemistry be integrated with experimental data to predict the environmental degradation pathways of this compound?

- DFT-based degradation modeling : Simulate hydrolysis or photolysis pathways under varying pH and UV exposure.

- Experimental validation : Use HPLC-MS to identify degradation products (e.g., dechlorinated or demethoxylated intermediates) in controlled aqueous/organic systems.

- Ecotoxicity assessment : Cross-reference predicted metabolites with ToxCast databases to prioritize hazardous byproducts for further study .

Q. What methodological frameworks are appropriate for assessing the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC.

- Arrhenius modeling : Estimate shelf life by extrapolating degradation rates to standard storage conditions (25°C).

- Compatibility testing : Evaluate interactions with common lab materials (e.g., glass, plastics) to avoid leaching or adsorption .

Q. How can researchers design experiments to probe the electronic effects of the methoxy and chlorine substituents on the cyclopentadiene ring’s aromaticity?

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- Nucleus-independent chemical shift (NICS) calculations : Use DFT to compute aromaticity indices (NICS(1)zz) for substituted vs. unsubstituted rings.

- Comparative reactivity assays : Test electrophilic substitution rates (e.g., bromination) to correlate substituent effects with reaction outcomes .

Methodological Notes

- Theoretical linkage : Align experimental designs with conceptual frameworks like frontier orbital theory or QSAR models to ensure hypothesis-driven research .

- Data contradiction resolution : Employ triangulation by combining experimental, computational, and literature data to validate findings .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste management and toxicity testing, as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.